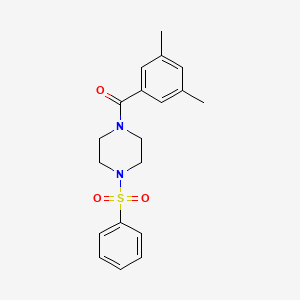
3-ethyl-N-(4-isopropylphenyl)-5-methyl-4-isoxazolecarboxamide
Overview
Description
3-ethyl-N-(4-isopropylphenyl)-5-methyl-4-isoxazolecarboxamide is a chemical compound that belongs to the class of isoxazolecarboxamides. It is an important research tool that has been widely used in scientific research applications.
Mechanism of Action
The mechanism of action of 3-ethyl-N-(4-isopropylphenyl)-5-methyl-4-isoxazolecarboxamide is related to its ability to modulate the activity of AMPA receptors. AMPA receptors are ionotropic glutamate receptors that mediate fast excitatory synaptic transmission in the central nervous system. This compound binds to the modulatory site on the AMPA receptor and enhances the activity of the receptor by increasing the sensitivity of the receptor to glutamate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its ability to modulate the activity of AMPA receptors. It has been shown to enhance the synaptic transmission and plasticity in the hippocampus, which is a brain region involved in learning and memory. It has also been shown to enhance the activity of the prefrontal cortex, which is a brain region involved in executive functions such as working memory and decision-making.
Advantages and Limitations for Lab Experiments
The advantages of using 3-ethyl-N-(4-isopropylphenyl)-5-methyl-4-isoxazolecarboxamide in lab experiments are related to its ability to selectively modulate the activity of AMPA receptors, which are important targets for the treatment of various neurological disorders. It has been shown to be a useful tool for investigating the role of AMPA receptors in synaptic plasticity, learning, and memory. However, the limitations of using this compound in lab experiments are related to its potential off-target effects and the lack of specificity for different subtypes of AMPA receptors.
Future Directions
There are several future directions for the use of 3-ethyl-N-(4-isopropylphenyl)-5-methyl-4-isoxazolecarboxamide in scientific research. One possible direction is to investigate the potential therapeutic effects of AMPA receptor modulators in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Another direction is to develop more selective and potent AMPA receptor modulators that can target specific subtypes of AMPA receptors. Furthermore, the use of this compound in combination with other compounds such as NMDA receptor antagonists could provide a more comprehensive understanding of the role of glutamate receptors in synaptic plasticity and memory formation.
Scientific Research Applications
3-ethyl-N-(4-isopropylphenyl)-5-methyl-4-isoxazolecarboxamide has been widely used in scientific research applications. It has been used as a tool to study the role of AMPA receptors in synaptic plasticity and memory formation. It has also been used to investigate the role of AMPA receptors in the regulation of neuronal excitability and synaptic transmission. Furthermore, it has been used to study the effects of AMPA receptor modulators on the regulation of synaptic strength and plasticity.
properties
IUPAC Name |
3-ethyl-5-methyl-N-(4-propan-2-ylphenyl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-5-14-15(11(4)20-18-14)16(19)17-13-8-6-12(7-9-13)10(2)3/h6-10H,5H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIKOMAULOBRLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC=C(C=C2)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-fluorophenoxy)propanoyl]piperidine](/img/structure/B4430909.png)
![N-{3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4430912.png)



![N-[1-(4-propylphenyl)ethyl]isonicotinamide](/img/structure/B4430967.png)
![1-(2,6-difluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4430970.png)


![1-[(2-methyl-1H-imidazol-4-yl)methyl]-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B4430988.png)


![1-[2-(2-chlorophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B4431010.png)
![2-(acetylamino)-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4431016.png)